N-Cbz-L-leucyl-L-alanine benzyl ester
CAS No.: 17664-94-7
Cat. No.: VC0094662
Molecular Formula: C24H30N2O5
Molecular Weight: 426.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17664-94-7 |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.513 |
| IUPAC Name | benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1 |
| Standard InChI Key | XPJZDZJUQJWXQX-RXVVDRJESA-N |
| SMILES | CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
N-Carbobenzoxy-L-leucyl-L-alanine benzyl ester (CAS No. 17664-94-7) is a protected dipeptide with a molecular formula of C24H30N2O5 and a molecular weight of 426.513 g/mol. The compound has several synonyms, including N-Cbz-L-Leu-L-Ala-OBzl, N-Benzyloxycarbonyl-L-Leu-L-Ala-OBzl, and (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate .
Structural Components
The structure of N-Cbz-L-leucyl-L-alanine benzyl ester consists of:
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L-leucine: The N-terminal amino acid protected with a carbobenzoxy (Cbz) group
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L-alanine: The C-terminal amino acid protected with a benzyl ester
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Peptide bond: Connecting the carboxyl group of leucine to the amino group of alanine
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Protecting groups: Cbz at the N-terminus and benzyl ester at the C-terminus
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of N-Cbz-L-leucyl-L-alanine benzyl ester:
| Property | Value |
|---|---|
| CAS Number | 17664-94-7 |
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.513 g/mol |
| IUPAC Name | Benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1 |
| Standard InChIKey | XPJZDZJUQJWXQX-RXVVDRJESA-N |
| SMILES | CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| PubChem Compound | 53384498 |
Synthesis Methods
The synthesis of N-Cbz-L-leucyl-L-alanine benzyl ester typically involves well-established peptide coupling strategies. Several methods have been developed for its preparation, with the focus on creating the peptide bond between protected amino acids.
Conventional Peptide Coupling
The synthesis typically involves the reaction between N-Cbz-L-leucine and L-alanine benzyl ester using peptide coupling reagents. This method follows a general procedure for peptide synthesis, where the carboxyl group of one amino acid is activated and then reacted with the amino group of another amino acid to form a peptide bond .
Acetylene Ether Method
A notable method described in patent literature involves the use of acetylene ethers as condensing agents. This approach involves:
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Mixing equimolecular quantities of N-Cbz-L-leucine and L-alanine benzyl ester
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Adding an acetylene ether as a condensing agent
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Allowing the reaction to proceed at an appropriate temperature
The patent literature mentions: "As examples of reaction components for this synthesis are mentioned: N-Cbz-L-leucine and glycine ethyl ester, N-Cbz-S-benzyl-cysteine and glycine methyl ester..." which demonstrates the applicability of this method to various protected amino acids, including those needed for N-Cbz-L-leucyl-L-alanine benzyl ester synthesis .
Applications in Peptide Chemistry
N-Cbz-L-leucyl-L-alanine benzyl ester serves as an important intermediate in peptide synthesis, with applications ranging from basic research to pharmaceutical development.
Role in Peptide Synthesis
The compound functions as a protected dipeptide building block in the synthesis of more complex peptides and proteins. The strategic protection of both the N-terminus (with Cbz) and C-terminus (with benzyl ester) allows for controlled peptide bond formation while preventing unwanted side reactions.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), protected dipeptides like N-Cbz-L-leucyl-L-alanine benzyl ester can be valuable intermediates. The protecting groups can be selectively removed under specific conditions to allow for the extension of the peptide chain in a controlled manner.
| Application | Description | Advantage |
|---|---|---|
| Solution-phase peptide synthesis | Used as building block for larger peptides | Allows for isolation and purification of intermediates |
| Solid-phase peptide synthesis | Employed in automated peptide synthesizers | Enables efficient construction of complex peptides |
| Fragment condensation | Used to connect larger peptide segments | Reduces racemization and side reactions |
| Pharmaceutical research | Intermediate for bioactive peptides | Provides controlled functional group manipulation |
Protection Strategy
The protection strategy employed in N-Cbz-L-leucyl-L-alanine benzyl ester is crucial for its utility in peptide synthesis.
N-Terminal Protection
The amino group of leucine is protected with a carbobenzoxy (Cbz) group, which is a common N-terminal protecting group in peptide chemistry. The Cbz group can be selectively removed under specific conditions, typically through catalytic hydrogenation or strong acid treatment .
C-Terminal Protection
The carboxyl group of alanine is protected as a benzyl ester. This protection strategy prevents unwanted reactions at the carboxyl terminus during peptide synthesis. Like the Cbz group, the benzyl ester can be removed by catalytic hydrogenation.
Orthogonal Protection
The protection strategy of N-Cbz-L-leucyl-L-alanine benzyl ester is considered orthogonal, meaning that each protecting group can be removed independently under different conditions. This property is particularly valuable for complex peptide synthesis where selective deprotection is required .
Research Findings and Applications
Scientific research involving N-Cbz-L-leucyl-L-alanine benzyl ester spans various fields, from fundamental peptide chemistry to pharmaceutical applications.
Enzyme-Catalyzed Transformations
Recent research has explored the use of enzymes in the synthesis and modification of protected peptides. For instance, lipases such as CAL-B have been shown to catalyze aminolysis reactions of various protected amino acid derivatives with high stereoselectivity .
Pharmaceutical Applications
As a protected dipeptide, N-Cbz-L-leucyl-L-alanine benzyl ester serves as an intermediate in the synthesis of various bioactive peptides with potential pharmaceutical applications. The leucine-alanine sequence is found in numerous naturally occurring peptides with biological activity.
Comparison with Related Compounds
The following table compares N-Cbz-L-leucyl-L-alanine benzyl ester with related compounds used in peptide synthesis:
| Compound | Protection Strategy | Applications | Deprotection Method |
|---|---|---|---|
| N-Cbz-L-leucyl-L-alanine benzyl ester | Cbz (N-terminus), Benzyl ester (C-terminus) | Peptide synthesis, pharmaceutical intermediates | Catalytic hydrogenation |
| N-Cbz-glycyl-glycine ethyl ester | Cbz (N-terminus), Ethyl ester (C-terminus) | Simpler peptide synthesis | Catalytic hydrogenation (Cbz), Base hydrolysis (Ethyl ester) |
| L-Alanine benzyl ester | None (N-terminus), Benzyl ester (C-terminus) | Building block for peptide synthesis | Catalytic hydrogenation |
Analytical Methods
Various analytical methods are employed for the characterization and quality control of N-Cbz-L-leucyl-L-alanine benzyl ester.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used for the analysis of peptide derivatives. Reverse-phase HPLC with UV detection is particularly useful for assessing the purity of N-Cbz-L-leucyl-L-alanine benzyl ester.
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information. Mass spectrometry is also valuable for confirming the molecular weight and structural features of the compound.
Chiral Analysis
Since N-Cbz-L-leucyl-L-alanine benzyl ester contains two stereogenic centers, chiral analytical methods such as chiral HPLC or polarimetry are important for confirming the stereochemical purity of the compound.
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